molecular formula C12H10BrNO B8687208 4-(4-Bromo-phenoxy)-2-methyl-pyridine

4-(4-Bromo-phenoxy)-2-methyl-pyridine

Cat. No. B8687208
M. Wt: 264.12 g/mol
InChI Key: DRGNKUXMDKIYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-phenoxy)-2-methyl-pyridine is a useful research compound. Its molecular formula is C12H10BrNO and its molecular weight is 264.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromo-phenoxy)-2-methyl-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-phenoxy)-2-methyl-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

4-(4-bromophenoxy)-2-methylpyridine

InChI

InChI=1S/C12H10BrNO/c1-9-8-12(6-7-14-9)15-11-4-2-10(13)3-5-11/h2-8H,1H3

InChI Key

DRGNKUXMDKIYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Bromophenol (1.0 g, 5.78 mmol) was added to a solution of sodium hydride (0.3 g, 7.51 mmol) in N-methylpyrrolidone (10 ml). After stiffing for 10 minutes, 4-chloro-2-methylpyridine (0.96 g, 7.51 mmol) was added. The reaction mixture was heated at 250° C. for 45 minutes under microwave irradiation. After cooling to room temperature the mixture was diluted with diethyl ether and washed with water. The solution was then extracted with additional diethyl ether, the organic layer dried (Na2SO4) and the solvent evaporated in vacuo. The crude product was purified by column chromatography (silica gel; DCM as eluent). The desired fractions were collected and evaporated in vacuo to yield intermediate D10 (1.34 g, 88%).
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0.96 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of NaH (60% in mineral oil) (0.13 g, 3.25 mmol) in DMF (5 ml) was added commercially available 4-bromophenol (0.50 g, 2.89 mmol) and the reaction was stirred at room temperature for 10 minutes. Then, 4-chloro-2-picoline (0.30 g, 2.40 mmol) was added and the resulting reaction mixture was then microwaved at 150° C. for 10 minutes. After cooling, the mixture was diluted with water and extracted with Et2O. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue thus obtained was purified by flash chromatography (DCM) to yield intermediate 25 (0.52 g, 81%).
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Yield
81%

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